molecular formula C11H14N2O3S B2897633 N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide CAS No. 953254-04-1

N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide

Cat. No. B2897633
CAS RN: 953254-04-1
M. Wt: 254.3
InChI Key: JAYYDMOLYUEMIY-UHFFFAOYSA-N
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Description

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide” is a chemical compound with a molecular weight of 312.35 . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .


Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d, p) basis set .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the effect of replacing the imidazolidin-2-one (IMZ) group by a pyrrolidin-2-one moiety was evaluated . This led to the synthesis of new phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB–SO) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide” include a molecular weight of 312.35 . Other properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths can be investigated .

Scientific Research Applications

Antioxidant Activity

Pyrrolidin-2-one derivatives have been investigated for their antioxidant activities. They have shown potential in scavenging free radicals, which is important in protecting cells from oxidative stress .

Synthesis of Pharmaceutical Intermediates

These compounds are used in the synthesis of various chemical and pharmaceutical intermediates. They play a crucial role in the development of new drugs and treatments .

Antimicrobial Agents

Some derivatives have been designed as potent antimicrotubule agents with significant antibacterial activity. This makes them valuable in the research and treatment of bacterial infections .

Anticancer Research

The structural features of pyrrolidin-2-one derivatives make them suitable candidates for anticancer research. They may be involved in the synthesis of compounds with potential anticancer properties .

Anticonvulsant Properties

These compounds have diverse pharmacological activities, including anticonvulsant effects, which could be beneficial in treating neurological disorders such as epilepsy .

Synthesis of Acetohydrazides

Pyrrolidin-2-one derivatives are used in synthesizing acetohydrazides, which are important intermediates in organic synthesis and could lead to the development of various pharmacologically active agents .

Future Directions

The future directions for “N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide” could involve further exploration of its potential uses in medical applications, particularly in cancer treatment . Additionally, more research could be conducted to investigate its structural properties by quantum chemical calculations .

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)12-9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYYDMOLYUEMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

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